molecular formula C13H17NO7 B555312 (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate CAS No. 201274-07-9

(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate

Cat. No. B555312
M. Wt: 209,24*90,02 g/mole
InChI Key: SXBVEEGVIGATLZ-SCYNACPDSA-N
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Description

“(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate” is a chemical compound with the CAS Number: 201274-07-9 and a molecular weight of 299.28 . It has a linear formula of C13H17NO7 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is benzyl (2S,3R)-2-amino-3-hydroxybutanoate oxalate . The InChI code for this compound is 1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m1./s1 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Enzymatic and Biomimetic Studies

Research on the mechanism of O-atom transfer to a benzylic C-H bond, promoted by Dopamine beta-Hydroxylase (DBH) and its biomimetic models, provides insights into the stereochemistry of O-atom transfer reactions. This study used 2-aminoindane as a substrate, chosen for its two stereogenic centers, to explore the stereochemistry of the reaction. The findings highlight the precision of enzymatic reactions and their biomimetic counterparts, suggesting potential research applications for (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate in understanding and mimicking enzyme-catalyzed transformations (Blain et al., 2002).

Synthesis and Characterization of Related Compounds

The synthesis, characterization, and application of related compounds, such as 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid, have been reviewed. These studies focus on the discovery, potential activity, and benefits of similar compounds, providing a foundation for understanding how (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate might be synthesized and applied in pharmaceuticals or as an intermediate in chemical synthesis (Tjahjono et al., 2022).

Energy Storage Materials

Transition metal oxalates have been explored as potential energy storage materials, which opens the discussion for the utilization of various oxalate compounds in energy storage applications. While this research does not directly mention (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate, it underscores the broader category of oxalate compounds in energy storage, suggesting avenues for research into the electrical and storage properties of such compounds (Yeoh et al., 2018).

Antimicrobial Potential

While the antimicrobial potential of chitosan is highlighted, indicating interest in the antimicrobial properties of various compounds, direct studies on (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate's antimicrobial properties are not found. However, this research area could be relevant, considering the interest in compounds with biological activities (Raafat & Sahl, 2009).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The signal word for this compound is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

benzyl (2S,3R)-2-amino-3-hydroxybutanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBVEEGVIGATLZ-SCYNACPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723810
Record name Oxalic acid--benzyl L-threoninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate

CAS RN

201274-07-9
Record name Oxalic acid--benzyl L-threoninate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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